(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid

Description

Nomenclature and Classification

(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative characterized by a five-membered aromatic heterocyclic core with two nitrogen atoms at positions 1 and 3 and a carboxylic acid-functionalized side chain at position 4. Its systematic IUPAC name is 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid , reflecting the substitution pattern on the pyrazole ring. The molecular formula is C₇H₁₀N₂O₂ , with a molecular weight of 154.17 g/mol .

Key identifiers and synonyms include:

The compound belongs to the pyrazole class of heterocyclic organic molecules, distinguished by its 1,3-dimethyl substitutions and acetic acid side chain. Its classification aligns with derivatives of pyrazole-4-acetic acid, a structural motif prevalent in medicinal and agrochemical research.

Historical Context in Pyrazole Chemistry

Pyrazole chemistry traces its origins to Ludwig Knorr , who first synthesized antipyrine (2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) in 1883. This discovery marked the beginning of systematic studies into pyrazole derivatives, driven by their pharmacological potential. The isolation of natural pyrazoles, such as 3-n-nonylpyrazole from Houttuynia cordata in 1954, further expanded interest in their synthetic and biological applications.

This compound emerged as part of broader efforts to functionalize pyrazole rings for enhanced reactivity and bioactivity. Its synthesis parallels advancements in 1,3-dipolar cycloaddition and condensation reactions , which became central to pyrazole derivatization in the late 20th century. For example, patents such as CN114014809A demonstrate industrial-scale methods for related pyrazole-4-carboxylic acids, highlighting the compound’s relevance in synthetic organic chemistry.

Structural Significance in Heterocyclic Chemistry

The structural features of this compound exemplify key principles in heterocyclic chemistry:

Aromatic Heterocyclic Core

The pyrazole ring is a π-electron-deficient aromatic system due to the electron-withdrawing effects of the adjacent nitrogen atoms. This property facilitates electrophilic substitution at the 4-position, where the acetic acid group resides. The 1,3-dimethyl substitutions enhance steric and electronic stability, reducing ring strain and directing further functionalization.

Carboxylic Acid Functionalization

The acetic acid side chain introduces a hydrogen-bonding-capable moiety , critical for intermolecular interactions in supramolecular chemistry and drug design. This group also enables salt formation or esterification, broadening the compound’s utility as a synthetic intermediate.

Tautomerism and Reactivity

Pyrazoles exhibit tautomerism between 1H- and 2H- forms, but the 1,3-dimethyl substitutions in this derivative lock the tautomeric state, preventing proton migration. This stability is advantageous in catalysis and coordination chemistry, where predictable reactivity is essential.

Table 1: Comparative Structural Features of Pyrazole Derivatives

| Compound | Substitutions | Key Functional Groups | Applications |

|---|---|---|---|

| This compound | 1,3-dimethyl; 4-acetic acid | Carboxylic acid | Synthetic intermediate |

| Pyrazole | Unsubstituted | None | Ligand in coordination chemistry |

| Celecoxib | 1-(4-sulfamoylphenyl); 3-trifluoromethyl | Sulfonamide | COX-2 inhibitor |

The compound’s structure has inspired analogs in drug discovery, such as nonsteroidal anti-inflammatory drugs (NSAIDs) and enzyme inhibitors , though its direct pharmacological applications remain exploratory.

Structure

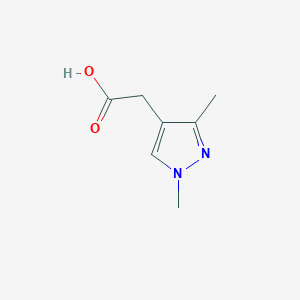

2D Structure

Properties

IUPAC Name |

2-(1,3-dimethylpyrazol-4-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-6(3-7(10)11)4-9(2)8-5/h4H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZJMKCVVZYCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1177342-49-2 | |

| Record name | 2-(1,3-dimethyl-1H-pyrazol-4-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Biological Activity

(1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by its unique structural features, has been investigated for various pharmacological effects, including anti-inflammatory, antimicrobial, and antitumor properties. The following sections provide a comprehensive overview of its biological activity, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazole ring with methyl substitutions at the 1 and 3 positions and an acetic acid moiety at the 4 position. The presence of these functional groups contributes to its lipophilicity and solubility, which are critical for its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets:

- Antimicrobial Activity : Studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties through the inhibition of bacterial growth and interference with microbial metabolic processes.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models .

- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The mechanism involves apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Case Study 1: Anti-inflammatory Activity

In a study conducted by Srinivasa et al., the anti-inflammatory potential of this compound was evaluated using RAW 264.7 macrophages. The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound at concentrations ranging from 5 to 20 µM .

Case Study 2: Antitumor Efficacy

A recent investigation into the antitumor effects of this compound revealed that it effectively inhibited the proliferation of prostate cancer cells (PC-3) with an IC50 value of 2.97 µM. Furthermore, it showed selectivity towards cancer cells over normal cells, indicating a favorable therapeutic index .

Discussion

The diverse biological activities exhibited by this compound highlight its potential as a lead compound in drug development. Its ability to target multiple pathways involved in inflammation and cancer progression makes it a promising candidate for further research.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Properties:

The compound has been identified for its potential therapeutic applications, particularly as an anti-inflammatory and analgesic agent. Research indicates that it can inhibit specific inflammatory pathways, suggesting utility in treating conditions characterized by chronic inflammation.

Anticancer Activity:

Recent studies have shown that derivatives of (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from this structure demonstrated significant activity against HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like Doxorubicin .

Table 1: Summary of Biological Activities

Synthesis Methodologies

The synthesis of this compound can be achieved through various methods:

One-Pot Reactions:

Recent advancements have introduced one-pot synthesis techniques that simplify the preparation of pyrazole derivatives. For example, the reaction of β-dicarbonyl compounds in the presence of acetic acid has led to the formation of novel pyrazole derivatives with promising biological activities .

Traditional Synthetic Routes:

Traditional synthesis often involves multiple steps including nucleophilic substitutions and coupling reactions. The versatility of the compound allows for modifications that can enhance its pharmacological profile .

Case Studies and Research Findings

Case Study 1: Anticancer Activity

In a study evaluating a series of pyrazole derivatives, one particular compound demonstrated an increase in lifespan in mice bearing Ehrlich ascites carcinoma by 75.13%, alongside a significant reduction in microvessel density in tumor models. This indicates not only antiproliferative effects but also potential antiangiogenic properties .

Case Study 2: Anti-inflammatory Effects

Another research highlighted the compound's ability to interact with biological macromolecules involved in pain modulation. In vitro studies showed that it could effectively inhibit certain inflammatory mediators, paving the way for further exploration as a therapeutic agent in chronic pain management.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural analogs, their properties, and applications:

Table 1: Structural and Functional Comparison of Pyrazole-Acetic Acid Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Acidity (pKa)* | Solubility* | Applications |

|---|---|---|---|---|---|---|---|

| (1,3-Dimethyl-1H-pyrazol-4-yl)acetic acid | 1177342-49-2 | C₇H₁₀N₂O₂ | 154.17 | 1,3-dimethyl, acetic acid | ~3.5–4.0 | Moderate in water | Pharmaceutical intermediates, chelators |

| 2-(1,3,5-Trimethyl-1H-pyrazol-4-yl)acetic acid | 1863507-27-0 | C₈H₁₂N₂O₂ | 168.19 | 1,3,5-trimethyl, acetic acid | ~4.0–4.5 | Low in water | Organic synthesis, materials |

| 2-(1-Phenyl-1H-pyrazol-4-yl)acetic acid | 35715-77-6 | C₁₁H₁₀N₂O₂ | 202.21 | Phenyl, acetic acid | ~3.5–4.0 | Low in water | Drug development, metal binding |

| 2-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetic acid | 956935-28-7 | C₉H₁₄N₂O₂ | 182.22 | Ethyl, 3,5-dimethyl, acetic acid | ~4.0–4.5 | Very low in water | Agrochemicals, catalysis |

| 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propanoic acid | 1229624-54-7 | C₈H₁₂N₂O₂ | 168.19 | 1,5-dimethyl, propanoic acid | ~4.5–5.0 | Moderate in water | Chelation, polymer additives |

*Note: Acidity (pKa) and solubility are estimated based on substituent effects and literature analogs.

Structural Modifications and Their Impacts

Methyl vs. Phenyl Substitution

- This compound (target compound) has two methyl groups, enhancing hydrophobicity compared to unsubstituted pyrazoles.

Chain Length of Acidic Moiety

- Replacing the acetic acid group with propanoic acid (3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoic acid) increases the carbon chain length, reducing acidity (higher pKa) and improving lipid solubility. This modification is advantageous in agrochemical formulations .

Steric and Electronic Effects

- The 1,3,5-trimethyl derivative (CAS 1863507-27-0) exhibits steric hindrance around the pyrazole ring, reducing reactivity but improving thermal stability. Conversely, the ethyl-substituted analog (CAS 956935-28-7) introduces bulkier alkyl groups, which may hinder crystallinity but enhance volatility for catalytic applications .

Functional Group Interactions

The acetic acid group in the target compound enables metal coordination, as demonstrated in uranium adsorption studies (e.g., –COOH groups in biochar enhance U(VI) binding via monodentate coordination ). Similar behavior is observed in phenyl- and ethyl-substituted analogs, though steric effects may reduce efficiency.

Key Research Findings

Acidity and Solubility: Methyl groups decrease solubility but stabilize the pyrazole ring. Propanoic acid derivatives balance solubility and lipophilicity .

Thermal Stability : Trimethyl-substituted analogs exhibit higher decomposition temperatures (~250°C), suitable for high-temperature processes .

Preparation Methods

Synthesis via Condensation and Cyclization of Ethyl Acetoacetate Derivatives

A well-documented industrially scalable method involves the reaction of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride, followed by treatment with methylhydrazine to form the pyrazole ring and subsequent hydrolysis to yield (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid.

Stepwise Synthetic Procedure

| Step | Reagents/Conditions | Description | Product/Intermediate |

|---|---|---|---|

| 1 | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride; heat at 110–120 °C for 4 hours | Condensation and cyclization reaction to form intermediate compound A | Compound A (purity ~97.5–98.5%) |

| 2 | Compound A, 40% methylhydrazine aqueous solution, toluene, sodium hydroxide; 8–20 °C, stirring, layering | Reaction to form compound B containing the pyrazole ring | Liquid containing compound B (supernatant) |

| 3 | Compound B liquid, 15% hydrochloric acid; heat at 85–90 °C, stirring, centrifugation, drying | Acidification and isolation of final product | This compound |

Detailed Reaction Conditions and Ratios

| Parameter | Ratio/Value | Notes |

|---|---|---|

| Ethyl acetoacetate : Triethyl orthoformate : Acetic anhydride | 6 : 9 : 8–10 (mass ratio) | Optimized for yield and purity |

| Methylhydrazine (40% aq.) : Sodium hydroxide : Compound A | 5 : 0.2–0.4 : 8–10 (mass ratio) | Controls reaction progress and selectivity |

| Volume ratio of compound B liquid to 15% HCl | 2 : 1.3–1.5 | For efficient acidification and precipitation |

Example Data from Industrial Scale Synthesis

| Example | Ethyl Acetoacetate (kg) | Triethyl Orthoformate (kg) | Acetic Anhydride (kg) | Compound A Yield (kg) | Purity of Compound A (%) |

|---|---|---|---|---|---|

| 1 | 600 | 900 | 800 | 853 | 97.5 |

| 2 | 600 | 900 | 1000 | 857 | 98.5 |

The subsequent steps with methylhydrazine and acidification yield the target acid with high purity and yield, demonstrating the method's robustness and scalability.

Alternative Synthetic Routes via Pyrazole Substituted Precursors

Another approach involves the synthesis of substituted pyrazole derivatives followed by functionalization to introduce the acetic acid moiety.

- For example, pyrazole derivatives such as 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole can be reacted with amino acids or hydrazine derivatives to build complex pyrazole frameworks.

- Reductive lactamization and other cyclization strategies have been reported to yield pyrazole-based heterocycles with acetic acid substituents on the pyrazole ring.

While these methods are more focused on elaborated pyrazole systems, they provide insight into the functionalization strategies applicable to pyrazole acetic acid derivatives.

Related Pyrazole Derivative Syntheses Informing Preparation Strategies

Research on pyrazolone derivatives and their methylated analogs provides useful synthetic methodologies that can be adapted for this compound:

- Reaction of hydrazine derivatives with β-keto esters such as ethyl acetoacetate under acidic or basic conditions leads to pyrazolone intermediates.

- Methylation reactions using dimethyl sulfate in alkaline media can selectively methylate nitrogen atoms on the pyrazole ring, a step relevant for preparing 1,3-dimethyl substitution patterns.

- Refluxing in solvents like methanol or acetic acid with sodium acetate as a catalyst is commonly employed for cyclization and ring closure.

These methods highlight the importance of controlling reaction conditions (temperature, solvent, pH) to achieve selective substitution and ring formation.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Industrial condensation/cyclization (Patent CN114014809A) | Ethyl acetoacetate, triethyl orthoformate, acetic anhydride, methylhydrazine, HCl | 110–120 °C reflux, 8–20 °C reaction, acidification at 85–90 °C | High yield, scalable, well-optimized | Requires careful control of reaction ratios and temperatures |

| Functionalization of substituted pyrazoles | 5-chloro-1,3-dimethyl-4-nitro-pyrazole, amino acids, reductive lactamization | Mild to moderate heating, reductive conditions | Enables synthesis of complex derivatives | More complex, less direct for simple acetic acid derivative |

| Pyrazolone synthesis and methylation | Hydrazine derivatives, ethyl acetoacetate, dimethyl sulfate | Acidic or basic media, reflux in methanol or acetic acid | Selective methylation, adaptable | Multi-step, requires purification of isomers |

Q & A

Q. What are the established synthetic routes for (1,3-dimethyl-1H-pyrazol-4-yl)acetic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole derivatives can be prepared by reacting ethyl acetoacetate with DMF-DMA and phenylhydrazine, followed by hydrolysis to yield carboxylic acid derivatives . Alternatively, nucleophilic substitution reactions using chloroacetyl chloride with pyrazole intermediates in solvents like dichloromethane and bases (e.g., triethylamine) are effective . Reaction optimization often involves elevated temperatures (80–100°C) and inert atmospheres to minimize side reactions.

Q. How can spectroscopic techniques validate the structure of this compound?

- 1H/13C NMR : Key signals include the pyrazole ring protons (δ 7.5–8.0 ppm), methyl groups (δ 2.1–2.5 ppm), and the acetic acid moiety (δ 3.5–4.0 ppm for the methylene group) .

- FT-IR : Confirm the carboxylic acid group via O-H stretching (~2500–3300 cm⁻¹) and C=O stretching (~1700 cm⁻¹) .

- X-ray crystallography : SHELXL refinement (e.g., using Mo-Kα radiation) resolves bond lengths and angles, with typical C-N (1.33 Å) and C-O (1.23 Å) distances .

Q. What solvents and conditions are optimal for recrystallization?

Polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures are preferred due to the compound’s moderate solubility. Slow evaporation at 4°C yields high-purity crystals suitable for diffraction studies .

Advanced Research Questions

Q. How can computational methods complement experimental data for structural validation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict optimized geometries, vibrational frequencies, and NMR chemical shifts. Discrepancies between experimental and theoretical data (e.g., <5% deviation in bond lengths) indicate potential crystal packing effects or protonation state variations .

Q. What strategies resolve contradictions in crystallographic refinement?

For twinned or low-resolution data, SHELXL’s twin refinement tools (e.g., TWIN and BASF commands) improve accuracy. High-resolution datasets (d-spacing <0.8 Å) benefit from anisotropic displacement parameters and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. How can derivatives be rationally designed for enhanced bioactivity?

- Functional group modification : Replace the acetic acid group with hydrazides or amides to improve lipophilicity and target interactions, as demonstrated in pesticidal studies .

- Substituent effects : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at the pyrazole 3-position to modulate electronic properties and binding affinity .

Q. What methodologies address stability issues under varying pH conditions?

- pH-dependent stability assays : Monitor degradation via HPLC at pH 2–12. The compound is stable in neutral buffers but hydrolyzes in strongly acidic/basic conditions, requiring formulation in buffered solutions (pH 6–8) for biological assays .

Data Analysis and Experimental Design

Q. How to interpret conflicting spectral data in synthetic intermediates?

Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or rotameric forms. Variable-temperature NMR (VT-NMR) or 2D COSY/NOESY experiments clarify dynamic processes .

Q. What statistical approaches ensure reproducibility in biological assays?

Use ANOVA with post-hoc Tukey tests to compare IC50 values across derivatives. For antimicrobial studies, include positive controls (e.g., fluconazole) and triplicate measurements to minimize variability .

Q. How to optimize reaction yields in multi-step syntheses?

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify critical factors. For example, a 5°C increase in cyclocondensation steps can improve yields by 15–20% .

- In-situ monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation and adjust reaction times dynamically .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.